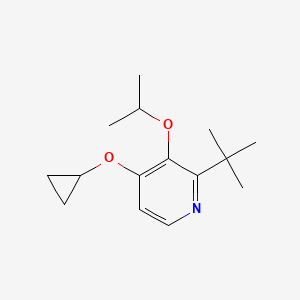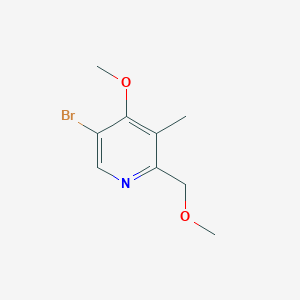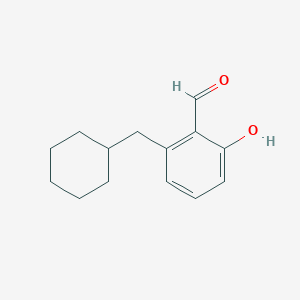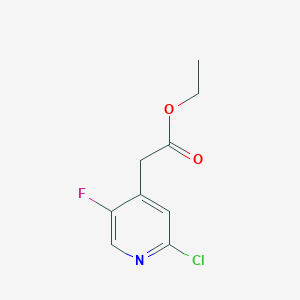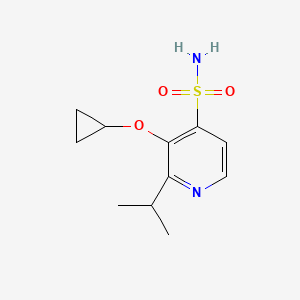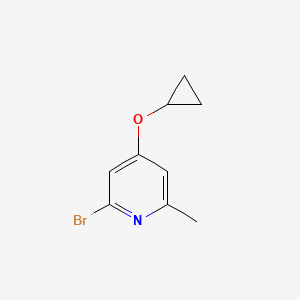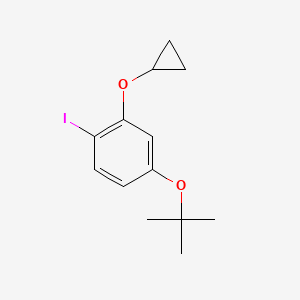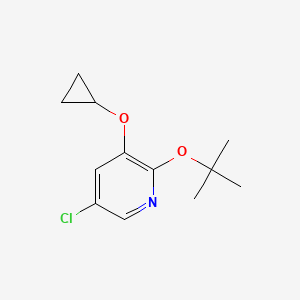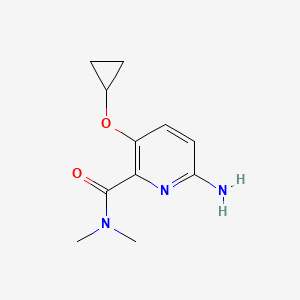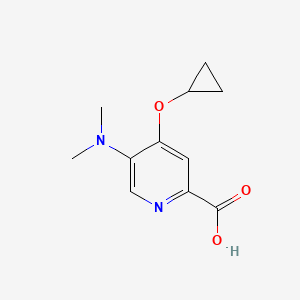
4-Cyclopropoxy-5-(dimethylamino)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-5-(dimethylamino)picolinic acid is an organic compound with the molecular formula C11H14N2O3 It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 4-position and a dimethylamino group at the 5-position of the picolinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(dimethylamino)picolinic acid typically involves the following steps:
Formation of the Picolinic Acid Core: The starting material, picolinic acid, is synthesized through the oxidation of 2-methylpyridine using an oxidizing agent such as potassium permanganate (KMnO4).
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced at the 4-position of the picolinic acid core through a nucleophilic substitution reaction. This involves the reaction of picolinic acid with cyclopropyl alcohol in the presence of a suitable base, such as sodium hydride (NaH).
Introduction of the Dimethylamino Group: The dimethylamino group is introduced at the 5-position through a nucleophilic aromatic substitution reaction. This involves the reaction of the intermediate compound with dimethylamine in the presence of a catalyst, such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-5-(dimethylamino)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
4-Cyclopropoxy-5-(dimethylamino)picolinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to zinc finger proteins (ZFPs), altering their structure and disrupting zinc binding . This inhibition of ZFP function can affect viral replication and packaging, as well as normal cellular homeostasis .
類似化合物との比較
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, lacks the cyclopropoxy and dimethylamino groups.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer of picolinic acid with the carboxyl group at the 4-position.
Uniqueness
4-Cyclopropoxy-5-(dimethylamino)picolinic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-5-(dimethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)9-6-12-8(11(14)15)5-10(9)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
OZDSTOFAMOFHAD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


